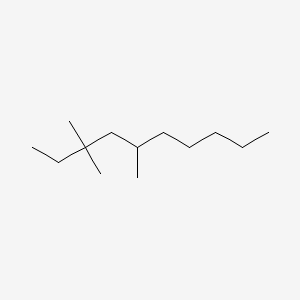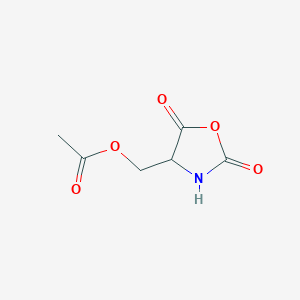
(2,5-Dioxooxazolidin-4-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxooxazolidin-4-yl)methyl acetate, also known as benzyl (S)-2,5-dioxooxazolidine-4-acetate, is a compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is a derivative of oxazolidine and is characterized by its white to off-white solid form . It is used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxooxazolidin-4-yl)methyl acetate typically involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazolidine ring. The reaction conditions often include temperatures ranging from 0°C to room temperature and inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (2,5-Dioxooxazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Oxazolidines.
Substitution: Substituted oxazolidin-4-yl acetates.
Applications De Recherche Scientifique
(2,5-Dioxooxazolidin-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those with antibacterial properties.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of (2,5-Dioxooxazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds share a similar oxazolidine ring structure but differ in their functional groups.
Thiazole derivatives: Although structurally different, thiazoles exhibit similar biological activities and are used in comparable applications.
Uniqueness: (2,5-Dioxooxazolidin-4-yl)methyl acetate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility in synthetic chemistry and its role as an intermediate in pharmaceutical synthesis highlight its importance .
Propriétés
Formule moléculaire |
C6H7NO5 |
|---|---|
Poids moléculaire |
173.12 g/mol |
Nom IUPAC |
(2,5-dioxo-1,3-oxazolidin-4-yl)methyl acetate |
InChI |
InChI=1S/C6H7NO5/c1-3(8)11-2-4-5(9)12-6(10)7-4/h4H,2H2,1H3,(H,7,10) |
Clé InChI |
FQVYMXBGGDYBBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(=O)OC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


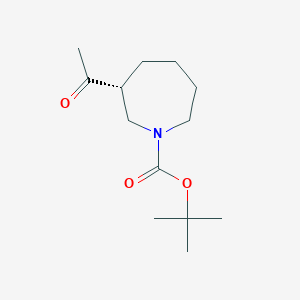
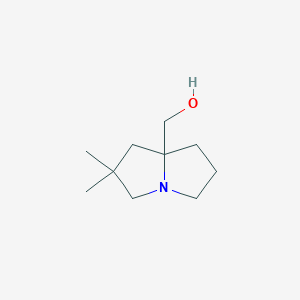
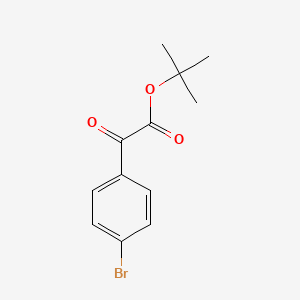
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
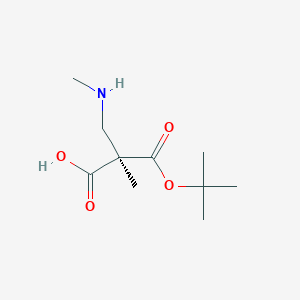

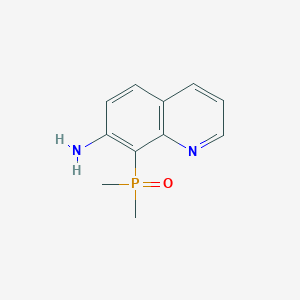


![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
